3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
- The compound's structural framework is often used in the synthesis of diverse chemical compounds. For instance, derivatives of isoxazoles, pyrazoles, and oxadiazoles, similar in structure to the compound , have been synthesized and characterized, showing the versatility of this chemical backbone in creating new molecules (Purohit, Prasad, & Mayur, 2011).
Complex Formation
- Derivatives of pyrazol-1-yl propanamide, which share structural similarities with the compound, have been used to form complexes with metals like palladium. These complexes have interesting structural characteristics and potential applications in various fields (Palombo et al., 2019).
Chemical Reactions and Mechanisms
- The compound's structure is closely related to other heterocyclic compounds, which have been studied for their chemical reactions and mechanisms. For example, the lithiation of isoxazoles and related compounds has been explored, providing insights into the reactivity of these molecules (Micetich, 1970).
Biological Activities
- Compounds with structural similarities have been evaluated for their biological activities. For instance, studies on oxadiazole derivatives have explored their antibacterial and antifungal properties, showing the potential of these structures in developing new antimicrobial agents (Kendre, Landge, & Bhusare, 2015).
Pharmacological Potential
- The chemical structure of the compound is related to other heterocyclic compounds that have been evaluated for various pharmacological activities, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. This highlights the potential medical and therapeutic applications of such compounds (Faheem, 2018).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-9-12(10(2)25-21-9)4-5-15(23)20-18-16(17-19-11(3)22-26-17)13-6-7-24-8-14(13)27-18/h4-8H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXGLWSQGFCKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide |
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